[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone
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Overview
Description
[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone is a complex organic compound that features a unique combination of an indene, piperidine, and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Indanone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased stability or enhanced conductivity.
Mechanism of Action
The mechanism by which [4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indanone Derivatives: Compounds containing the indanone moiety, such as 5-chloro-2,3-dihydro-1H-inden-1-one.
Piperidine Derivatives: Compounds like 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one.
Triazole Derivatives: Compounds such as 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one.
Uniqueness
The uniqueness of [4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone lies in its combination of three distinct moieties, each contributing to its overall properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidin-1-yl]-(2H-triazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(17-11-19-21-20-17)22-8-6-13(7-9-22)12-24-16-5-4-14-2-1-3-15(14)10-16/h4-5,10-11,13H,1-3,6-9,12H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPIRBYKVRSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3CCN(CC3)C(=O)C4=NNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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